molecular formula C22H22N4O2S B2777988 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide CAS No. 1105218-02-7

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide

Cat. No. B2777988
M. Wt: 406.5
InChI Key: JPLKPPFHKBBPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide” is a complex organic molecule that contains several functional groups and rings . It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .

Scientific Research Applications

Synthesis and Antibacterial Agents Novel analogs involving complex synthesis processes have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were designed and synthesized to exhibit significant antibacterial effects at non-cytotoxic concentrations, contributing to the development of new antibacterial agents with potential clinical applications (Palkar et al., 2017).

Structural Characterisation and Theoretical Studies Detailed structural characterization and Density Functional Theory (DFT) studies on similar compounds have provided insights into their molecular geometries and vibrational frequencies. These studies facilitate understanding the structural basis for the biological activities of these compounds, offering a foundation for the design of molecules with enhanced efficacy (Arslan et al., 2015).

Synthetic Applications and Anticancer Potential Research into the synthesis and application of related complex molecules has indicated potential anticancer properties. The structure-activity relationship analysis of certain compounds has identified candidates with excellent biochemical potency and suitable pharmaceutical properties for clinical development as cancer treatments. These findings underscore the potential of such compounds in oncology, highlighting their role in arresting cells in mitosis and inducing cellular death (Theoclitou et al., 2011).

Apoptosis-Promoting Effects Novel derivatives have been synthesized and evaluated for their cytotoxicity and apoptotic activity, showing significant anti-proliferative activity against various cancer cell lines. These compounds have demonstrated the ability to induce apoptosis in a concentration-dependent manner, suggesting their utility as potential anticancer agents with significant roles in future research (Liu et al., 2019).

Anticonvulsant Activity and Binding Site Identification Some compounds exhibit potent anticonvulsant activity and bind to unique sites in the brain, suggesting their potential clinical utility as novel treatments for epilepsy. The identification of these unique binding sites provides valuable insights into the mechanism of action of these anticonvulsant agents and highlights their potential for therapeutic application (Herdon et al., 1996).

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. For instance, if it’s a novel compound, researchers might be interested in optimizing its synthesis, studying its properties, and exploring its potential uses .

properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-7-5-6-10-17(15)22(28)24-21-18-13-29-14-19(18)25-26(21)12-20(27)23-11-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLKPPFHKBBPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide

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